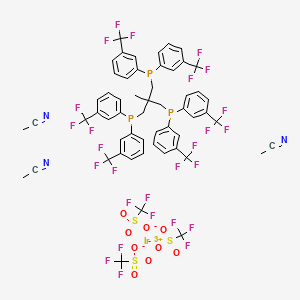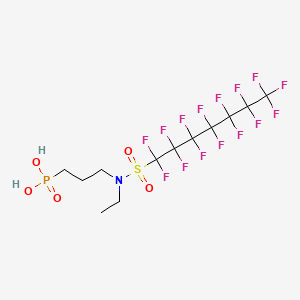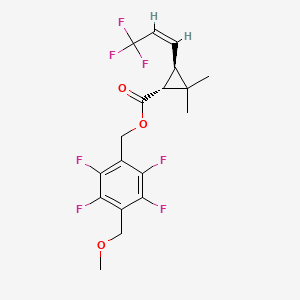
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its quinaldinium core, which is modified with an amino group and a diethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride typically involves multiple steps. One common method includes the reaction of quinaldine with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and safety. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride has numerous scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges.
Uniqueness
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Properties
CAS No. |
97526-21-1 |
|---|---|
Molecular Formula |
C16H24ClN3 |
Molecular Weight |
293.83 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-methylquinolin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C16H23N3.ClH/c1-4-18(5-2)10-11-19-13(3)12-15(17)14-8-6-7-9-16(14)19;/h6-9,12,17H,4-5,10-11H2,1-3H3;1H |
InChI Key |
DZSMDYYMTIIDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


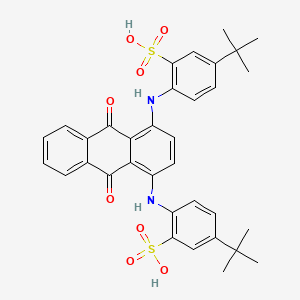

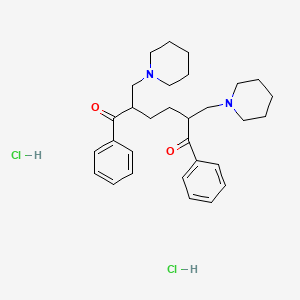
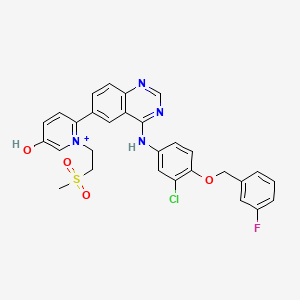
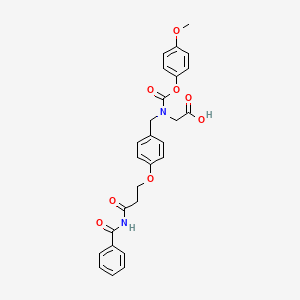
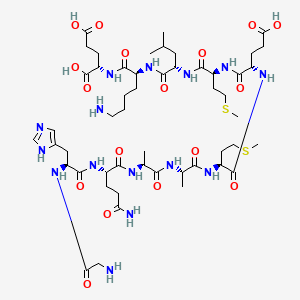
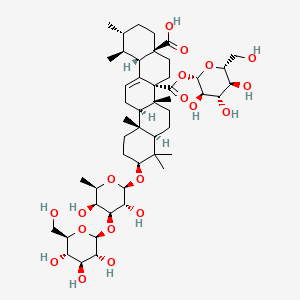
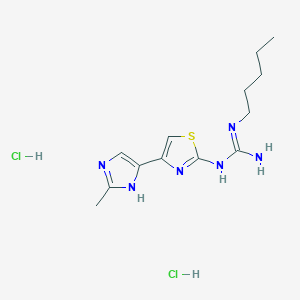
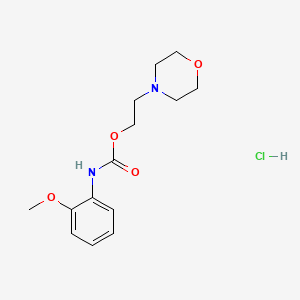
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

